An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)
An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2,2-dimethylpropanal (B31169), also known as hydroxypivaldehyde, is a versatile organic compound with the CAS number 597-31-9. It is a key intermediate in the synthesis of various commercially important chemicals, including pharmaceuticals, agrochemicals, and polymers.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on data relevant to research and development.
Chemical and Physical Properties
3-Hydroxy-2,2-dimethylpropanal is a colorless to pale yellow liquid or a white solid, depending on its purity and the ambient temperature.[2] It possesses a distinctive odor. The presence of both a hydroxyl and an aldehyde functional group makes it a reactive and versatile building block in organic synthesis.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-hydroxy-2,2-dimethylpropanal | [3] |
| CAS Number | 597-31-9 | [3] |
| Molecular Formula | C₅H₁₀O₂ | [3] |
| Molecular Weight | 102.13 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or white solid | [2] |
| Odor | Distinctive | |
| Synonyms | Hydroxypivaldehyde, Pentaldol, 2,2-Dimethyl-3-hydroxypropanal | [5] |
Physicochemical Data
There is some variability in the reported physical properties of 3-Hydroxy-2,2-dimethylpropanal, which may be attributed to its tendency to exist as a mixture of the monomer and its dimer, as well as variations in purity.
| Property | Value | Source(s) |
| Melting Point | 30-33 °C or 89-90 °C (as needle-shaped crystals) | [2] |
| Boiling Point | 172-173 °C (decomposition), 67-69 °C at 1.87 kPa, 204.4 °C at 760 mmHg | [2] |
| Density | 0.964 g/cm³ | [2] |
| Flash Point | 60.3 °C | [2] |
| Water Solubility | 0.47 M | |
| logP | -0.1 | [2] |
| Refractive Index | 1.421 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Hydroxy-2,2-dimethylpropanal.
Mass Spectrometry
The mass spectrum of 3-Hydroxy-2,2-dimethylpropanal provides information about its molecular weight and fragmentation pattern.
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GC-MS Data: Available in the NIST Mass Spectrometry Data Center.[3]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
Vapor Phase IR Spectrum: Available from Sigma-Aldrich.[3] The spectrum will show characteristic absorptions for the hydroxyl (-OH) and aldehyde (-CHO) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis
3-Hydroxy-2,2-dimethylpropanal is commercially produced via the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).
Synthesis Pathway
Caption: Synthesis of 3-Hydroxy-2,2-dimethylpropanal via aldol condensation.
Experimental Protocol: Aldol Condensation
The following is a generalized experimental protocol based on patent literature.[7]
Materials:
-
Isobutyraldehyde
-
Formaldehyde (e.g., 37% aqueous solution)
-
Base catalyst (e.g., Triethylamine)
-
Solvent (optional, e.g., water)
Procedure:
-
Reaction Setup: Charge a reaction vessel with isobutyraldehyde and the base catalyst.
-
Addition of Formaldehyde: Slowly add the formaldehyde solution to the reaction mixture while maintaining a controlled temperature, typically between 50-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.
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Work-up: After the reaction is complete, cool the mixture. The work-up procedure may involve neutralization of the catalyst, extraction, and distillation to isolate and purify the 3-Hydroxy-2,2-dimethylpropanal.
Reactivity and Dimerization
The bifunctional nature of 3-Hydroxy-2,2-dimethylpropanal allows it to undergo a variety of chemical transformations. A notable reaction is its reversible dimerization to a stable cyclic hemiacetal, a dioxane derivative.[8]
Dimerization Pathway
Caption: Reversible dimerization of 3-Hydroxy-2,2-dimethylpropanal.
Applications
3-Hydroxy-2,2-dimethylpropanal is a valuable intermediate with a range of applications:
-
Pharmaceuticals: It serves as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).
-
Agrochemicals: Used in the production of pesticides and herbicides.
-
Polymers: A precursor to neopentyl glycol, which is used in the manufacture of polyesters, polyurethanes, and synthetic lubricants.[8]
-
Fragrances and Flavors: Utilized in the fragrance and flavor industry.
Safety and Handling
3-Hydroxy-2,2-dimethylpropanal is an irritant, particularly to the eyes. Standard laboratory safety precautions should be followed when handling this chemical.
-
Hazard Statements: H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.
Conclusion
3-Hydroxy-2,2-dimethylpropanal is a fundamentally important C5 building block with significant utility in chemical synthesis. Its unique combination of hydroxyl and aldehyde functionalities provides a gateway to a wide array of more complex molecules. This guide has summarized its core properties, synthesis, and key reactions to aid researchers and professionals in its effective application.
References
- 1. 3-hydroxy-2,2-dimethylpropanal 90% | CAS: 597-31-9 | AChemBlock [achemblock.com]
- 2. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]
- 3. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | FH147438 [biosynth.com]
- 5. Propanal, 3-hydroxy-2,2-dimethyl- | SIELC Technologies [sielc.com]
- 6. Method of producing high-purity hydroxypivalaldehyde and/or dimer thereof [patentalert.com]
- 7. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
